molecular formula C9H10ClNO2 B158187 2-Azaniumyl-3-(4-chlorophenyl)propanoate CAS No. 1991-78-2

2-Azaniumyl-3-(4-chlorophenyl)propanoate

Cat. No. B158187
CAS RN: 1991-78-2
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-UHFFFAOYSA-N
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Description

“2-Azaniumyl-3-(4-chlorophenyl)propanoate” is a compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is also known as an inhibitor .

Scientific Research Applications

Enantioseparation and Chromatography

The chemical 2-Azaniumyl-3-(4-chlorophenyl)propanoate and its related compounds have been studied for their applications in enantioseparation and chromatography. Research by Jin et al. (2019) investigated the chiral separation of three racemic 2-(chlorophenyl)propanoic acids, including a compound structurally similar to 2-Azaniumyl-3-(4-chlorophenyl)propanoate, using countercurrent chromatography. They found that the inclusion interactions and enantiorecognition are significantly influenced by the position of the chlorine substituents (Jin et al., 2019).

Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of compounds related to 2-Azaniumyl-3-(4-chlorophenyl)propanoate have been conducted. For example, Shuang-hu (2014) synthesized and characterized (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, providing insights into the structural properties of similar compounds (Shuang-hu, 2014).

Molecular Docking and Antimicrobial Activity

Viji et al. (2020) conducted a study on a bioactive molecule structurally related to 2-Azaniumyl-3-(4-chlorophenyl)propanoate, analyzing its spectroscopic properties and quantum chemical calculations. They also performed molecular docking to understand its biological functions, including antimicrobial activity (Viji et al., 2020).

Synthesis of Metal Complexes and Cytotoxic Activity

Aboelmagd et al. (2021) synthesized several metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which is structurally similar to 2-Azaniumyl-3-(4-chlorophenyl)propanoate. They tested these complexes for their anti-tumor activities, providing valuable insights into the potential medical applications of these compounds (Aboelmagd et al., 2021).

properties

IUPAC Name

2-azaniumyl-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaniumyl-3-(4-chlorophenyl)propanoate

CAS RN

7424-00-2, 1991-78-2
Record name 4-Chloro-DL-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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